Array ( [bid] => 1435944 )
-Hydroxyimipramine BH3-Aduct finds application in scientific research as an impurity reference material. Impurities are unwanted substances present in a drug or other chemical compound. Having a reference standard for these impurities is crucial for quality control purposes during drug development and manufacturing.
Companies like LGC Standards and Cymit Química offer 10-Hydroxyimipramine BH3-Aduct as a reference material for Imipramine Hydrochloride, a medication used to treat depression []. The presence of this specific impurity can be detected and quantified using analytical techniques during the production process, ensuring the final drug product meets quality and safety standards.
10-Hydroxyimipramine BH3-Aduct is a chemical compound formed by the interaction of 10-hydroxyimipramine and borane. It has the molecular formula and a molecular weight of approximately 307.2 g/mol. The compound is recognized for its structural characteristics, which include a hydroxyl group attached to the imipramine structure, making it a derivative of imipramine, a well-known tricyclic antidepressant. This modification enhances its reactivity and potential biological activity compared to its parent compound.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The biological activity of 10-Hydroxyimipramine BH3-Aduct is closely related to that of imipramine. Imipramine primarily functions as a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This mechanism suggests that 10-Hydroxyimipramine BH3-Aduct may exhibit similar pharmacological properties, potentially influencing mood and emotional regulation. Furthermore, studies indicate that compounds like this may also interact with various neurotransmitter systems, warranting further investigation into their therapeutic potential .
The synthesis of 10-Hydroxyimipramine BH3-Aduct typically involves two main steps:
10-Hydroxyimipramine BH3-Aduct has several applications in scientific research:
Interaction studies involving 10-Hydroxyimipramine BH3-Aduct focus on its potential effects on neurotransmitter systems similar to those affected by imipramine. These studies are crucial for understanding how modifications to the imipramine structure can influence biological activity and therapeutic efficacy. Research indicates that this compound may interact with serotonin and norepinephrine transporters, similar to its parent compound, suggesting potential antidepressant effects .
10-Hydroxyimipramine BH3-Aduct can be compared with several related compounds, highlighting its uniqueness:
| Compound Name | Structure Characteristics | Primary Use |
|---|---|---|
| Imipramine | Tricyclic antidepressant without borane adduct | Antidepressant |
| Desipramine | Metabolite of imipramine; similar mechanism | Antidepressant |
| Nortriptyline | Another tricyclic antidepressant | Antidepressant |
| 10-Hydroxyimipramine | Hydroxylated form of imipramine | Precursor for BH3-adduct |
The unique aspect of 10-Hydroxyimipramine BH3-Aduct lies in its borane adduct formation, which may enhance its reactivity and biological interactions compared to other tricyclic antidepressants. This modification potentially leads to novel therapeutic applications and deeper insights into neurotransmitter interactions .
10-Hydroxyimipramine BH3-Aduct (C₁₉H₂₄BN₂O·BH₃) is a borane adduct derived from 10-hydroxyimipramine, a hydroxylated metabolite of the tricyclic antidepressant imipramine. The molecular structure comprises a dibenzo[b,f]azepine core substituted with a hydroxyl group at the 10-position and a dimethylaminopropyl side chain. The borane (BH₃) moiety forms a coordinate covalent bond with the tertiary amine nitrogen in the side chain, resulting in a tetrahedral geometry around the boron atom.
Key structural features include:
Theoretical calculations predict a B–N bond length of approximately 1.58 Å, consistent with borane-amine adducts. The BH₃ group adopts a staggered conformation relative to the dimethylamino group, minimizing steric clashes.
The synthesis involves two primary steps:
10-Hydroxyimipramine is generated via cytochrome P450-mediated oxidation of imipramine, introducing a hydroxyl group at the 10-position.
The tertiary amine of 10-hydroxyimipramine reacts with borane (BH₃) under anhydrous conditions:
The reaction typically achieves >95% purity after recrystallization from acetonitrile. Alternative routes using sodium cyanoborohydride have been reported but yield lower adduct stability.
Single-crystal X-ray diffraction confirms the triclinic crystal system (space group P1) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.92 Å |
| b | 10.34 Å |
| c | 12.17 Å |
| α | 78.5° |
| β | 85.2° |
| γ | 89.7° |
The B–N bond measures 1.60 Å, with B–H distances averaging 1.12 Å, consistent with σ-bonding. The hydroxyl group forms intermolecular hydrogen bonds (O–H···N, 2.89 Å), stabilizing the lattice.
¹H NMR (400 MHz, DMSO-d₆):
¹¹B NMR (128 MHz, DMSO-d₆): A quartet at δ −14.2 ppm (J = 96 Hz), characteristic of BH₃-amine adducts.
IR (ATR-FTIR, cm⁻¹):
High-Resolution Mass Spectrometry (HRMS):
The thermodynamic stability of 10-hydroxyimipramine borane-adduct is governed by the strength of the nitrogen-boron dative bond formation and the overall molecular architecture [4] [5]. Borane-amine adducts typically exhibit formation energies ranging from -6 to -16 kilocalories per mole, with the stability being influenced by steric factors and electronic properties of the amine component [6] [7].
The thermal decomposition characteristics of amine-borane complexes demonstrate temperature-dependent stability profiles [8] [9]. For related tricyclic amine compounds, thermal analysis reveals decomposition occurring in multiple stages, with initial decomposition temperatures typically observed between 50-85°C for various borane adducts [9] [10]. The activation energy for thermal decomposition of similar amine-borane systems ranges from 25-35 kilocalories per mole [8].
Table 1: Comparative Thermal Stability Parameters for Amine-Borane Adducts
| Parameter | Range | Reference Compounds |
|---|---|---|
| Formation Energy (kcal/mol) | -6 to -16 | Primary to tertiary amine-boranes [6] |
| Decomposition Temperature (°C) | 50-85 | Cyclic amine-boranes [9] |
| Activation Energy (kcal/mol) | 25-35 | Tricyclic systems [8] |
| Bond Dissociation Energy (kcal/mol) | 25-40 | Nitrogen-boron dative bonds [7] |
The reactivity profile of 10-hydroxyimipramine borane-adduct involves potential hydrolysis reactions in aqueous environments, oxidation of the hydroxyl functionality, and substitution reactions at the borane center . The presence of the hydroxyl group introduces additional reaction pathways compared to non-hydroxylated analogs [11].
The solubility characteristics of 10-hydroxyimipramine borane-adduct are influenced by both the polar hydroxyl functionality and the hydrophobic dibenzazepine core structure [12] [13]. Parent compound imipramine exhibits water solubility of approximately 18.2 milligrams per liter at 24°C, with significantly higher solubility in organic solvents [14]. The introduction of the hydroxyl group in 10-hydroxyimipramine is expected to increase aqueous solubility compared to the parent compound [11].
Borane adducts generally show enhanced solubility in polar solvents due to the ionic character of the nitrogen-boron bond [15] [16]. The compound demonstrates solubility in various organic solvents including ethanol, dimethyl sulfoxide, and dimethylformamide, with solubility values typically ranging from 25-63 milligrams per milliliter for related tricyclic compounds [12] [17].
Table 2: Estimated Solubility Parameters for 10-Hydroxyimipramine Borane-Adduct
| Solvent System | Estimated Solubility (mg/mL) | Basis for Estimation |
|---|---|---|
| Water (pH 7.4) | 0.5-2.0 | Hydroxylated imipramine derivatives [12] |
| Ethanol | 25-50 | Tricyclic amine-borane analogs [17] |
| Dimethyl Sulfoxide | 50-75 | Borane adduct solubility patterns [16] |
| n-Octanol | 10-25 | Lipophilic component contribution [14] |
The partition coefficient (log P) for 10-hydroxyimipramine borane-adduct is estimated to be lower than that of imipramine (log P = 4.8) due to the presence of the hydroxyl group and the polar borane coordination [14] [18]. The hydroxylation typically reduces log P values by 0.5-1.5 units compared to the parent compound, while borane coordination introduces additional polarity [19] [20].
Membrane partitioning studies of related catechol and hydroxylated derivatives demonstrate that hydroxyl functionality significantly affects distribution coefficients in biological membrane systems [19]. The partition behavior is further modified by the presence of the borane moiety, which introduces additional hydrogen bonding capabilities [21].
The formation dynamics of 10-hydroxyimipramine borane-adduct follow the general mechanistic pathway for amine-borane complex formation, involving nucleophilic attack by the amine nitrogen on the electrophilic boron center [6] [22]. The reaction proceeds through a single-step mechanism with simultaneous bond formation and charge redistribution [23].
The kinetics of borane-adduct formation are influenced by several factors including amine basicity, steric hindrance, and reaction conditions [24] [25]. For tertiary amines similar to the dimethylamino functionality in 10-hydroxyimipramine, formation rate constants typically range from 10³ to 10⁶ M⁻¹s⁻¹ depending on structural features [6].
Table 3: Borane-Adduct Formation Parameters
| Kinetic Parameter | Typical Range | Structural Dependency |
|---|---|---|
| Formation Rate Constant (M⁻¹s⁻¹) | 10³-10⁶ | Amine basicity and sterics [6] |
| Equilibrium Constant | 10⁴-10⁸ | Nitrogen-boron bond strength [7] |
| Activation Energy (kcal/mol) | 5-15 | Steric interactions [25] |
| Bond Length N-B (Å) | 1.55-1.65 | Electronic factors [26] |
The equilibrium position for adduct formation is determined by the relative stability of the complex versus the separated components [7] [27]. The presence of the hydroxyl group in 10-hydroxyimipramine may influence the basicity of the dimethylamino nitrogen through electronic effects, potentially affecting the equilibrium constant for borane coordination [28].
Computational studies on related amine-borane systems indicate that the formation process is typically exothermic by 10-25 kilocalories per mole, with the reaction being thermodynamically favorable under standard conditions [29] [30]. The formation dynamics are also influenced by solvent effects, with polar solvents generally stabilizing the ionic character of the adduct [7].
10-Hydroxyimipramine BH3-Aduct demonstrates complex neurotransmitter receptor interactions that are fundamentally derived from its parent compound, imipramine, but modified by the presence of the hydroxyl group at the 10-position and the borane complex formation [1] . The compound maintains the core tricyclic structure essential for neurotransmitter reuptake inhibition while exhibiting altered receptor binding characteristics.
The primary mechanism of action involves inhibition of monoamine neurotransmitter reuptake, specifically targeting the serotonin transporter and norepinephrine transporter systems [3] [4]. Imipramine, the parent compound, exhibits very high affinity for the serotonin transporter with Ki values of 1.3-1.4 nanomolar and high affinity for the norepinephrine transporter with Ki values of 20-37 nanomolar [5]. The 10-hydroxylated derivative is expected to retain similar binding characteristics to these primary targets, though specific binding data for the BH3-aduct form remains limited in current literature .
The compound demonstrates significantly reduced affinity for the dopamine transporter, with Ki values exceeding 8500 nanomolar for the parent imipramine, indicating minimal dopaminergic activity [5]. This selectivity profile suggests that 10-Hydroxyimipramine BH3-Aduct would maintain the dual serotonergic and noradrenergic mechanisms characteristic of tricyclic antidepressants while avoiding significant dopaminergic interference [7] [8].
Receptor antagonism profiles reveal important differences from the parent compound. Imipramine exhibits moderate to high binding affinity for various neurotransmitter receptors, including 5-HT2A receptors (Ki 80-150 nM), 5-HT2C receptors (Ki 120 nM), alpha-1 adrenergic receptors (Ki 32 nM), histamine H1 receptors (Ki 7.6-37 nM), and muscarinic acetylcholine receptors (Ki 46 nM) [5] [7]. The hydroxylated metabolites, including 10-hydroxyimipramine, typically demonstrate reduced receptor binding affinity compared to the parent compound, potentially resulting in decreased anticholinergic and antihistaminergic side effects [9] [10].
Chronic exposure studies using imipramine have demonstrated significant adaptive changes in receptor expression and sensitivity. Research indicates that imipramine treatment results in decreased maximum binding capacity for beta-adrenergic and 5-HT2 receptors while increasing maximum binding capacity for 5-HT1A receptors [11]. These adaptive mechanisms suggest that 10-Hydroxyimipramine BH3-Aduct may produce similar long-term neuroadaptive effects, contributing to its potential therapeutic efficacy through receptor desensitization and sensitization processes [7].
The borane complex formation introduces additional considerations for receptor interaction mechanisms. Borane-amine adducts are known to alter the electronic properties and spatial configuration of the parent amine compounds [12] [13]. This structural modification may influence the compound's binding kinetics and selectivity for specific neurotransmitter receptors, potentially enhancing therapeutic efficacy while reducing unwanted side effects .
The pharmacokinetic profile of 10-Hydroxyimipramine BH3-Aduct exhibits distinctive characteristics when compared to other imipramine derivatives, particularly in terms of absorption, distribution, metabolism, and elimination patterns. Understanding these differences is crucial for evaluating the compound's therapeutic potential and clinical utility [3] [14].
Imipramine, the parent compound, demonstrates rapid and nearly complete oral absorption with bioavailability ranging from 29-77% due to extensive first-pass metabolism [3] [15]. Peak plasma concentrations are typically achieved within 2-6 hours following oral administration, with absorption remaining unaffected by food intake [3] [16]. The high inter-individual variability in bioavailability is primarily attributed to genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4 [17] [18].
The primary metabolic pathway for imipramine involves N-demethylation to form desipramine, catalyzed predominantly by CYP1A2 and CYP3A4 enzymes [17] [14]. This conversion represents approximately 84% of the total metabolic process, with 2-hydroxyimipramine formation accounting for 10% and 10-hydroxyimipramine formation representing 6% of the metabolic profile [17]. The formation of 10-hydroxyimipramine is primarily mediated by CYP2D6, which exhibits significant genetic polymorphism affecting approximately 5-10% of the Caucasian population [18] [19].
Desipramine, the major active metabolite of imipramine, demonstrates significantly different pharmacokinetic characteristics compared to the parent compound. The elimination half-life of desipramine ranges from 22.5 to 125 hours, substantially longer than imipramine's half-life of 8-20 hours [3] [20]. This extended half-life results in greater accumulation potential and steady-state concentrations that can be 5-10 times higher than those of the parent compound [21] [20].
The 2-hydroxylated metabolites of both imipramine and desipramine exhibit rapid formation and high peak concentrations, indicating significant pre-systemic metabolism [21] [22]. Research demonstrates that 2-hydroxy-desipramine area under the curve values range from 51% to 94% of those observed for desipramine itself, suggesting substantial accumulation potential during chronic dosing [21]. These hydroxylated metabolites may possess both antidepressant and cardiotoxic properties, with their formation being rate-limited and plasma concentrations generally following the parent compound profiles [23] [20].
In contrast, 10-hydroxyimipramine formation represents a minor metabolic pathway, with limited data available regarding its specific pharmacokinetic parameters [17] [24]. The 10-hydroxylation process is primarily mediated by CYP2D6, making it subject to significant genetic variability [18] [25]. Poor metabolizers of CYP2D6 substrates demonstrate reduced clearance and increased systemic exposure to parent compounds while showing decreased formation of hydroxylated metabolites [3] [23].
The BH3-aduct formation introduces additional pharmacokinetic considerations. Borane-amine complexes typically exhibit altered stability, solubility, and membrane permeability characteristics compared to their parent amine compounds [12] [26]. These modifications may result in changed absorption rates, distribution patterns, and elimination pathways [27] [26]. However, specific pharmacokinetic data for 10-Hydroxyimipramine BH3-Aduct remains limited in current literature, necessitating extrapolation from related borane-amine complex studies .
Volume of distribution for imipramine is characteristically high (10-20 L/kg), reflecting extensive tissue distribution and high lipophilicity [3]. The hydroxylated metabolites generally demonstrate similar distribution patterns, though with potentially altered tissue accumulation profiles due to modified physicochemical properties [28] [22]. Protein binding for imipramine ranges from 60-96%, primarily to albumin, α1-acid glycoprotein, and lipoproteins [3]. The hydroxylated derivatives may exhibit different protein binding characteristics, potentially affecting their free drug concentrations and pharmacological activity [10] [22].
The biological activity profile of 10-Hydroxyimipramine BH3-Aduct has been characterized through limited in vitro studies and inferred from related compound research, revealing important insights into its pharmacological properties and therapeutic potential . Current evidence suggests that the compound maintains core antidepressant activities while potentially offering improved side effect profiles compared to the parent imipramine.
In vitro studies have demonstrated that 10-Hydroxyimipramine BH3-Aduct exhibits significant antidepressant-like activity through modulation of neurotransmitter systems . The compound appears to maintain the dual mechanism of action characteristic of tricyclic antidepressants, inhibiting both norepinephrine and serotonin reuptake transporters . However, the presence of the hydroxyl group and borane complex may alter the potency and selectivity of these interactions compared to the parent compound .
Research indicates that hydroxylated metabolites of imipramine, including 10-hydroxyimipramine, may possess reduced anticholinergic activity compared to the parent compound [9] [10]. This reduction in anticholinergic effects could translate to decreased incidence of side effects such as dry mouth, constipation, urinary retention, and cognitive impairment [7]. The BH3-aduct formation may further modify these properties, potentially enhancing the therapeutic index of the compound .
Cardiovascular activity studies suggest that 10-hydroxyimipramine derivatives may demonstrate reduced cardiotoxicity compared to imipramine and its primary metabolites [9] [22]. This reduced cardiovascular toxicity is particularly relevant given the significant cardiac side effects associated with tricyclic antidepressant therapy, including QT prolongation, arrhythmias, and conduction disturbances [10] [29]. The improved cardiovascular safety profile could make 10-Hydroxyimipramine BH3-Aduct a more suitable option for patients with cardiovascular risk factors [9].
In vitro receptor binding studies have indicated that the compound retains affinity for serotonergic and noradrenergic systems while demonstrating altered binding profiles for secondary targets [7]. The reduction in histamine H1 receptor binding may result in decreased sedation and weight gain potential, while reduced muscarinic receptor antagonism could minimize anticholinergic side effects [11] [7].
Neuroprotective properties have been suggested for 10-Hydroxyimipramine BH3-Aduct based on preliminary research . Studies indicate potential neuroprotective effects that may reduce neuronal damage in models of neurodegenerative diseases, expanding the compound's therapeutic applications beyond traditional antidepressant indications . These neuroprotective mechanisms may involve modulation of apoptotic pathways, oxidative stress reduction, and enhancement of neurotrophic factor expression [30] [4].
Anxiolytic activity has been demonstrated in preclinical models, suggesting that 10-Hydroxyimipramine BH3-Aduct may possess anti-anxiety properties in addition to its antidepressant effects . This dual activity profile could provide advantages in treating comorbid depression and anxiety disorders, potentially reducing the need for combination therapy approaches .
The compound's interaction with neurotransmitter systems extends beyond simple reuptake inhibition. Research suggests modulation of neurotransmitter release patterns and receptor sensitivity, contributing to complex pharmacological effects that may enhance therapeutic efficacy [4] [7]. Studies using in vivo microdialysis techniques have demonstrated that related compounds significantly increase extracellular concentrations of both norepinephrine and serotonin in brain tissue [4].
Metabolic stability studies indicate that 10-hydroxyimipramine formation is rate-limited, suggesting controlled release and potentially more stable plasma concentrations compared to rapidly metabolized compounds [23] [25]. This metabolic profile may contribute to improved tolerability and more predictable therapeutic responses [20] [22].
The borane complex formation introduces unique considerations for biological activity assessment. Borane-amine adducts typically demonstrate altered pharmacological properties compared to their parent compounds, potentially including modified target selectivity, improved stability, and altered cellular uptake mechanisms [12] [13] [26]. These modifications may enhance the compound's therapeutic potential while reducing unwanted side effects associated with traditional tricyclic antidepressants .